molecular formula C8H7IO2 B3030916 2-Iodo-4-methoxybenzaldehyde CAS No. 105469-13-4

2-Iodo-4-methoxybenzaldehyde

Cat. No.: B3030916
CAS No.: 105469-13-4
M. Wt: 262.04 g/mol
InChI Key: HYWMSRPGGMIKKZ-UHFFFAOYSA-N
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Description

2-Iodo-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H7IO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with an iodine atom at the second position and a methoxy group at the fourth position. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-4-methoxybenzaldehyde can be synthesized through several methods. One common method involves the iodination of 4-methoxybenzaldehyde. The reaction typically uses iodine and a suitable oxidizing agent, such as sodium hypochlorite or hydrogen peroxide, in the presence of a catalyst like acetic acid. The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Iodo-4-methoxybenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-Iodo-2-methoxybenzaldehyde: Iodine and methoxy groups are interchanged in positions.

    2-Bromo-4-methoxybenzaldehyde: Bromine atom instead of iodine.

Uniqueness

2-Iodo-4-methoxybenzaldehyde is unique due to the presence of both iodine and methoxy groups, which confer distinct reactivity and properties. The iodine atom provides a site for further functionalization through substitution reactions, while the methoxy group influences the electronic properties of the benzene ring, affecting its reactivity in various chemical transformations .

Properties

IUPAC Name

2-iodo-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWMSRPGGMIKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457686
Record name 2-Iodo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105469-13-4
Record name 2-Iodo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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